N-(2,5-difluorophenyl)formamide
Overview
Description
N-(2,5-difluorophenyl)formamide: is an organic compound with the molecular formula C7H5F2NO It is a derivative of formamide where the hydrogen atom is replaced by a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method for synthesizing N-(2,5-difluorophenyl)formamide involves the reaction of 2,5-difluoroaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Formylation Reaction: Another method involves the formylation of 2,5-difluoroaniline using formylating agents such as formic acid or formamide in the presence of a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,5-difluorophenyl)formamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the formamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted phenylformamides depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2,5-difluorophenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme targets or receptor pathways.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to therapeutic effects. The exact mechanism involves:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)formamide
- N-(3,5-difluorophenyl)formamide
- N-(2,6-difluorophenyl)formamide
Comparison: N-(2,5-difluorophenyl)formamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to other difluorophenylformamides, this compound may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMCVBZFYSEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510250 | |
Record name | N-(2,5-Difluorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81183-56-4 | |
Record name | N-(2,5-Difluorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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